An In-depth Technical Guide to the Physical Properties of Benzyl Carbazate (CAS 5331-43-1)
An In-depth Technical Guide to the Physical Properties of Benzyl Carbazate (CAS 5331-43-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl carbazate (CAS: 5331-43-1), also known as benzyloxycarbonyl hydrazide or Z-hydrazine, is a crucial reagent in synthetic organic chemistry.[1][2][3] With the molecular formula C₈H₁₀N₂O₂, it is structurally characterized by a carbazate functional group where a benzyl group is attached to the nitrogen atom.[1] This compound primarily serves as a protected form of hydrazine, most notably for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the amino function of amino acids and other primary amines.[2][4][5] This role is fundamental in peptide synthesis, preventing unwanted side reactions and enabling the regioselective formation of peptide bonds.[6] Beyond peptide chemistry, it is a key intermediate in the synthesis of various organic molecules, including the insecticide indoxacarb.[4][7] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and a visualization of its primary application workflow.
Core Physical and Chemical Properties
Benzyl carbazate is a white to off-white or beige crystalline solid at room temperature.[1][7][8] The quantitative physical properties are summarized in the tables below for ease of reference and comparison.
General and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 5331-43-1 | [1][9] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][10] |
| Molecular Weight | 166.18 g/mol | [1][9][11] |
| IUPAC Name | benzyl N-aminocarbamate | [1][12] |
| Appearance | White to off-white/beige crystalline powder/solid | [1][8][13] |
| Synonyms | Benzyloxycarbonyl hydrazide, Z-hydrazine, Carbobenzoxyhydrazide | [1][3][14] |
Thermodynamic and Physical State Properties
| Property | Value | Notes | Source(s) |
| Melting Point | 65-71 °C | Reported ranges vary slightly (e.g., 65-68°C, 66-70°C, 67-70°C). This indicates a generally sharp melting point, characteristic of a pure compound. | [1][4][9][10][13][14] |
| Boiling Point | ~294.4 °C | This value is a rough estimate or prediction and should be used with caution. | [3][10][13] |
| Flash Point | >110 °C (>230 °F) | Closed cup method. Indicates it is a combustible solid. | [9][10][15] |
| Density | ~1.227 g/cm³ | This is a predicted or rough estimate. | [10][13] |
| pKa | 10.56 ± 0.20 | This is a predicted value. | [3][10] |
| Refractive Index | ~1.618 | This is an estimated value. | [3][10] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [1][2][10][13][14] |
| Methanol | Soluble | [1][2][10][13][14] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][10][13][14] |
Experimental Protocols
Accurate determination of physical properties is essential for the safe handling, application, and quality control of chemical reagents. Below are detailed methodologies for key experiments cited in the characterization of Benzyl carbazate.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry Benzyl carbazate is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10][16]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[9][10] This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[9]
-
Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.[9]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[8][11][16]
Spectroscopic Analysis
Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its structure and identifying functional groups.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample like Benzyl carbazate, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
Methodology: ATR-FTIR
-
Background Scan: An initial scan is run without the sample to obtain a background spectrum of the ambient environment (e.g., CO₂, water vapor), which is then subtracted from the sample spectrum.[17]
-
Sample Application: A small amount of the Benzyl carbazate powder is placed directly onto the ATR crystal (e.g., diamond or germanium).[17]
-
Analysis: A pressure arm is applied to ensure firm contact between the sample and the crystal. An infrared beam is passed through the crystal, and the resulting spectrum of absorbed energy is recorded, typically in the range of 4000-400 cm⁻¹.[18] Characteristic peaks for the N-H, C=O (carbonyl), and C-O bonds of the carbazate moiety, as well as aromatic C-H bonds, would be expected.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of Benzyl carbazate is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean 5 mm NMR tube.[1][4] For ¹³C NMR, a higher concentration (50-100 mg) may be needed.[1] The solution must be clear and free of particulate matter.[2]
-
Referencing: A small amount of an internal standard, such as Tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.[13]
-
Data Acquisition: The tube is placed in the NMR spectrometer. The instrument's magnetic field is "shimmed" to achieve maximum homogeneity. Radiofrequency pulses are applied, and the resulting signals from the ¹H or ¹³C nuclei are recorded and Fourier-transformed to generate the spectrum.
3. Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like Benzyl carbazate.
Methodology: GC-MS
-
Sample Preparation: A dilute solution of Benzyl carbazate (e.g., ~10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.[19] The solution must be free of particles.[19][20]
-
Injection: A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized at a high temperature.[19]
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Detection: As Benzyl carbazate elutes from the column, it enters the mass spectrometer. It is ionized (e.g., by electron impact), causing the molecule to form a molecular ion (M⁺) and various fragment ions. These ions are separated by their mass-to-charge ratio (m/z) and detected, allowing for the determination of the molecular weight (from the molecular ion peak) and structural information (from the fragmentation pattern).
Primary Application Workflow
The most prominent use of Benzyl carbazate is in peptide synthesis as a Cbz-protecting agent. The workflow ensures that the N-terminus of an amino acid is blocked, allowing for selective formation of a peptide bond at its C-terminus.
Caption: Workflow for Cbz-protection in peptide synthesis using Benzyl carbazate.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. CN103819366A - Synthetic method of benzyl carbazate - Google Patents [patents.google.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Buy Benzyl carbazate | 5331-43-1 [smolecule.com]
- 6. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]
- 7. Benzyl Carbazate|C8H10N2O2|CAS 5331-43-1 [benchchem.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. scribd.com [scribd.com]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 16. byjus.com [byjus.com]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 18. rtilab.com [rtilab.com]
- 19. uoguelph.ca [uoguelph.ca]
- 20. Sample preparation GC-MS [scioninstruments.com]
